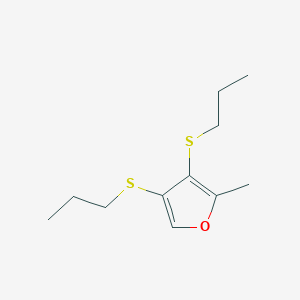
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- is a complex organic compound with the molecular formula C9H15N5O5. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves multiple steps. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, facilitating the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as amino and hydroxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions. The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the imidazole ring .
Scientific Research Applications
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide and 5-amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide . These compounds share structural similarities with 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- but differ in their specific functional groups and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H7N5O |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C4H7N5O/c5-3-2(4(6)9-10)7-1-8-3/h1,10H,5H2,(H2,6,9)(H,7,8) |
InChI Key |
XFUFMURAPFNILS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=C(N1)/C(=N\O)/N)N |
Canonical SMILES |
C1=NC(=C(N1)C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


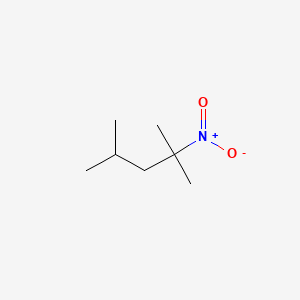
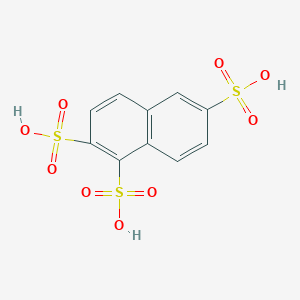
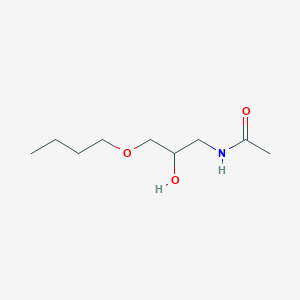
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
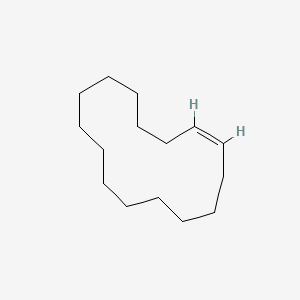
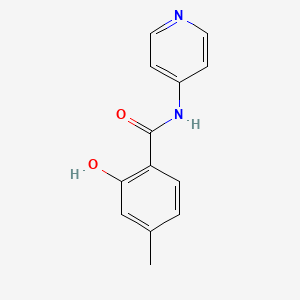

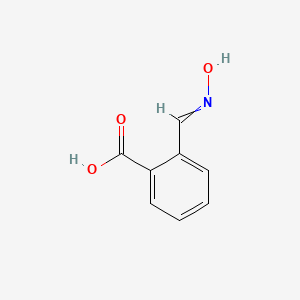
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)

